1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride
CAS No.: 1443979-28-9
Cat. No.: VC2965195
Molecular Formula: C8H11Cl2F3N2
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443979-28-9 |
|---|---|
| Molecular Formula | C8H11Cl2F3N2 |
| Molecular Weight | 263.08 g/mol |
| IUPAC Name | 1-(3,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9F3N2.2ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;;/h1-2,7H,3,12-13H2;2*1H |
| Standard InChI Key | XBGNBVDTEPQWGL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)F)F)C(CN)N.Cl.Cl |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)C(CN)N.Cl.Cl |
Introduction
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound characterized by its unique structure, featuring a trifluorophenyl group attached to an ethane-1,2-diamine moiety. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with biological systems and modulate enzyme activity. The CAS number for this compound is 1443979-28-9 .
Biological Activity and Applications
Research indicates that compounds with trifluorophenyl structures exhibit significant biological activity due to their ability to interact with enzymes and receptors. The trifluorophenyl group enhances binding affinity to specific molecular targets, suggesting potential roles in modulating biological pathways. This makes 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride a candidate for drug development and therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride and (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine, share structural similarities but differ in their trifluoro substitution patterns or halogen substitutions. These differences confer distinct chemical properties and reactivity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride | C8H11Cl2F3N2 | Different trifluoro substitution pattern |
| (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine | C8H12Cl3FN2 | Contains chlorine instead of trifluoromethyl groups |
| 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride | C8H11Cl2F3N2 | Specific trifluoro positioning |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume